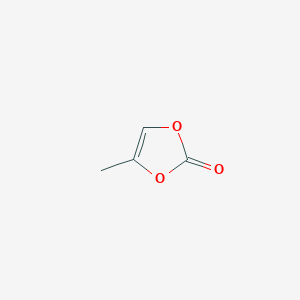
4-Methyl-1,3-dioxol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1,3-dioxol-2-one is a cyclic carbonate compound with the molecular formula C4H6O3. It is a colorless, odorless, and flammable liquid that is soluble in water and various organic solvents. This compound is used in various industrial applications, including as a solvent, plasticizer, and intermediate in organic synthesis .
Métodos De Preparación
4-Methyl-1,3-dioxol-2-one can be synthesized through several methods. One common method involves the reaction of propylene glycol with phosgene to produce hydroxyisopropyl chloroformate, which is then converted to propylene carbonate by the action of sodium hydroxide. The final product is obtained through distillation under reduced pressure . Another method involves the reaction of acetoin with chloroformate in the presence of a catalyst, followed by chlorination and rectification to achieve high purity .
Análisis De Reacciones Químicas
4-Methyl-1,3-dioxol-2-one undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
4-Methyl-1,3-dioxol-2-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Methyl-1,3-dioxol-2-one involves its ability to form stable intermediates and reactive species that participate in various chemical reactions. In lithium-ion batteries, it acts as an electrolyte additive, forming a stable solid electrolyte interface that improves battery performance by providing ion channels for facile lithium-ion transport and protecting the electrodes from degradation .
Comparación Con Compuestos Similares
4-Methyl-1,3-dioxol-2-one can be compared with similar cyclic carbonates such as:
4,5-Dimethyl-1,3-dioxol-2-one: This compound is used in similar applications but has different physicochemical properties and reactivity.
Vinylene Carbonate: Another cyclic carbonate used in lithium-ion batteries, but with different stability and performance characteristics.
4-Chloromethyl-5-methyl-1,3-dioxol-2-one: Used as an intermediate in pharmaceutical synthesis, similar to this compound, but with distinct reactivity due to the presence of a chlorine atom.
This compound stands out due to its versatility in various applications, particularly in the field of lithium-ion batteries and pharmaceutical synthesis.
Propiedades
IUPAC Name |
4-methyl-1,3-dioxol-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3/c1-3-2-6-4(5)7-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXOPVULXOEHTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
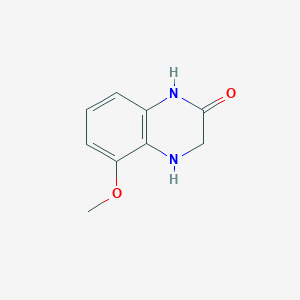
![N-[1-[(2R,3R)-3-Hydroxy-5-(hydroxymethyl)-2,3-dihydro-2-furyl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13678247.png)
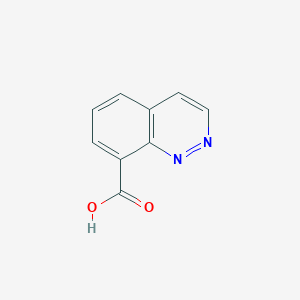
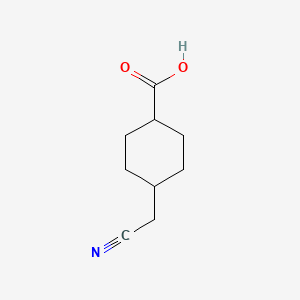
![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13678257.png)

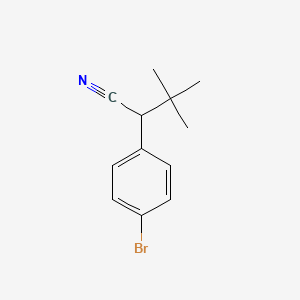
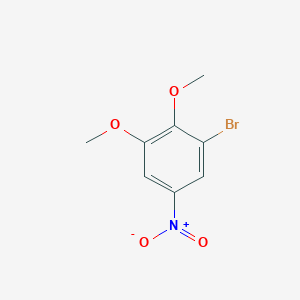
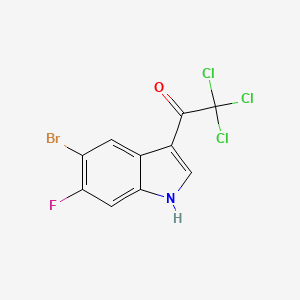
![7-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13678277.png)
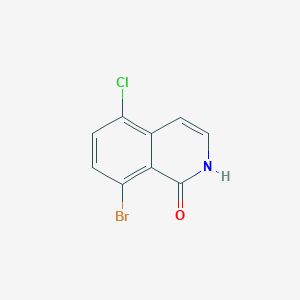
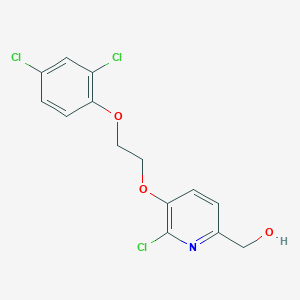
![3,6-Bis[(tert-butyldimethylsilyl)oxy]-10,10-dimethyl-9,10-dihydroanthracen-9-one](/img/structure/B13678287.png)
![2-(3-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13678303.png)
